N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is a complex organic compound that features a combination of indole and benzamide structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
- Solvent: Dichloromethane or dimethylformamide
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidized derivatives of the indole ring.
- Reduced amine derivatives of the benzamide structure.
- Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with serotonin receptors, while the benzamide structure may inhibit certain enzymes involved in inflammatory pathways . These interactions lead to the modulation of biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
Comparison: N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
Molecular Formula |
C27H28N2O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H28N2O3/c1-4-32-25-14-13-20(15-26(25)31-3)22(23-17-28-24-8-6-5-7-21(23)24)16-29-27(30)19-11-9-18(2)10-12-19/h5-15,17,22,28H,4,16H2,1-3H3,(H,29,30) |
InChI Key |
OQDZFHHPIUUQGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C)C3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
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